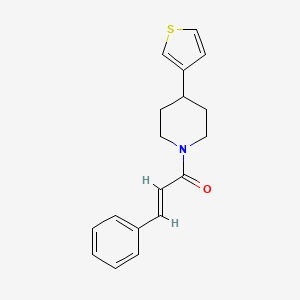
(E)-3-phenyl-1-(4-(thiophen-3-yl)piperidin-1-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a heterocyclic compound that contains a thiophene and a piperidine ring. The thiophene ring is a five-membered ring with four carbon atoms and one sulfur atom. The piperidine ring is a six-membered ring with five carbon atoms and one nitrogen atom. The compound also contains a phenyl group and a prop-2-en-1-one group .
Molecular Structure Analysis
The molecular formula of this compound is C16H17NOS2, and its molecular weight is 303.44. It contains a piperidine ring and a thiophene ring, which are both aromatic and contribute to the compound’s stability .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the thiophene and piperidine rings, as well as the prop-2-en-1-one group. The thiophene ring, being aromatic, might undergo electrophilic aromatic substitution reactions. The piperidine ring might undergo reactions at the nitrogen atom, such as alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiophene and piperidine rings might influence its solubility and stability .Mécanisme D'action
Target of Action
The primary target of this compound is tyrosinase , an enzyme that plays a crucial role in the process of melanogenesis .
Mode of Action
The compound interacts with tyrosinase in a competitive manner, inhibiting its activity . It has been found to interact with the residues in the active site of tyrosinase, thereby directly inhibiting the enzyme .
Biochemical Pathways
The compound affects the melanogenesis pathway by inhibiting the activity of tyrosinase . This results in a decrease in melanin synthesis, which is the primary downstream effect of this interaction .
Result of Action
The inhibition of tyrosinase by this compound leads to a decrease in melanin content within cells . This has been observed in α-MSH and IBMX-induced B16F10 melanoma cells, where the compound exhibited dose-dependent inhibitory effects on melanin content and intracellular tyrosinase .
Orientations Futures
Propriétés
IUPAC Name |
(E)-3-phenyl-1-(4-thiophen-3-ylpiperidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS/c20-18(7-6-15-4-2-1-3-5-15)19-11-8-16(9-12-19)17-10-13-21-14-17/h1-7,10,13-14,16H,8-9,11-12H2/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMULWWKXIFQRF-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-phenyl-1-(4-(thiophen-3-yl)piperidin-1-yl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2855370.png)

![4,7-Dimethoxy-2-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2855372.png)
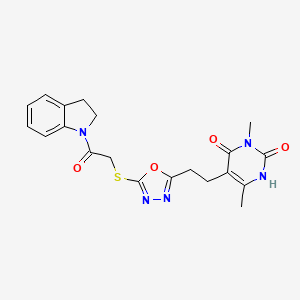
![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,6-difluorobenzamide](/img/structure/B2855374.png)
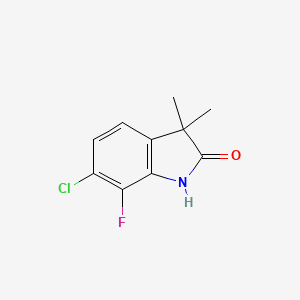
![3-(2-chlorobenzyl)-6,7-dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine](/img/structure/B2855377.png)
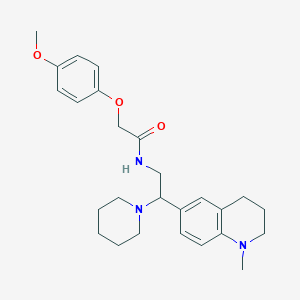
![1-(4-methoxyphenyl)-6-(phenethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2855380.png)

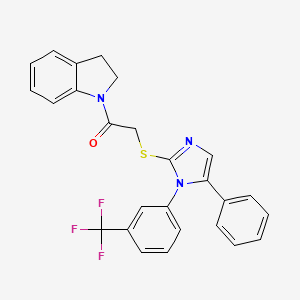
![3,4a,4a1,5,6,7,7a,12b-octahydro-2H-chromeno[4',3',2':4,5]thiochromeno[2,3-d]thiazol-2-one](/img/structure/B2855388.png)
![7-tert-butyl 3-methyl 2-amino-4H,5H,6H,7H,8H-thieno[2,3-c]azepine-3,7-dicarboxylate](/img/structure/B2855389.png)
![N-(2-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2855390.png)